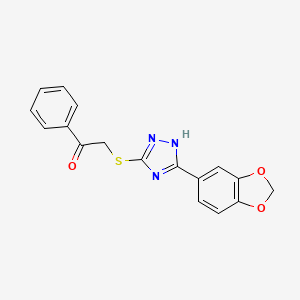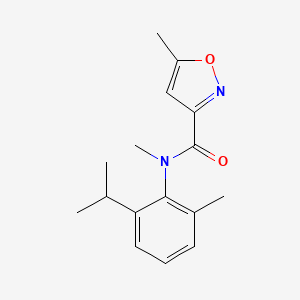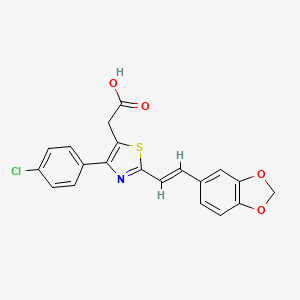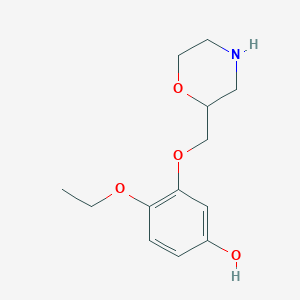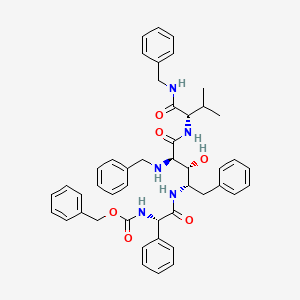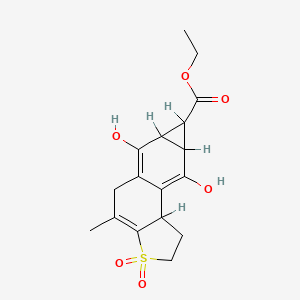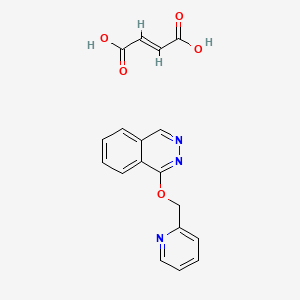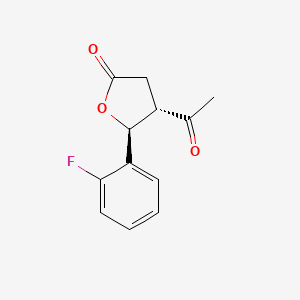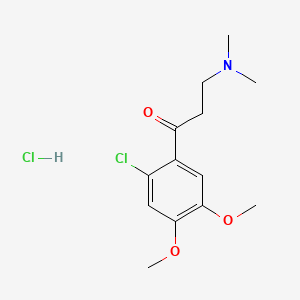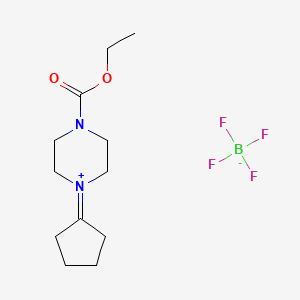
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a specific (Z)-configuration, indicating the spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- typically involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various N-substituted acetamides.
Applications De Recherche Scientifique
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide
- N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide
Uniqueness
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with molecular targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer or other structurally similar compounds.
Propriétés
Numéro CAS |
97702-87-9 |
|---|---|
Formule moléculaire |
C15H27NO |
Poids moléculaire |
237.38 g/mol |
Nom IUPAC |
N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15-/m1/s1 |
Clé InChI |
MSNGKQAMRGJVCW-HUUCEWRRSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CCC[C@@H](C1)CC2CCCCC2 |
SMILES canonique |
CC(=O)NC1CCCC(C1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
